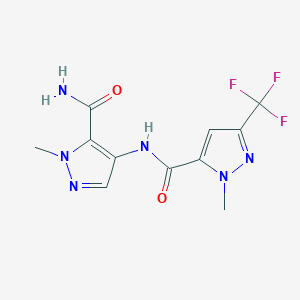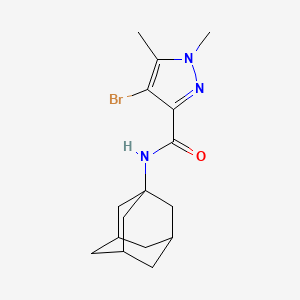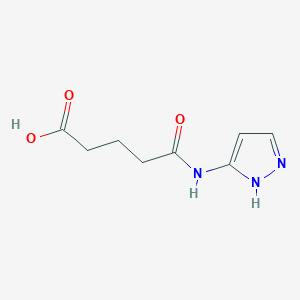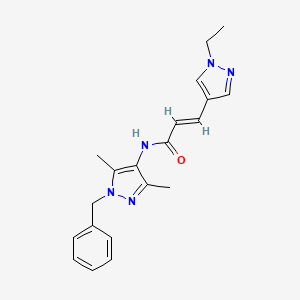![molecular formula C18H10BrClN4O4 B14930289 2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)
2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring substituted with bromine and chlorobenzyl groups, and an isoindole ring substituted with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting with 4-bromoaniline, a diazotization reaction followed by reduction yields 4-bromophenylhydrazine.
Introduction of the chlorobenzyl group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as cesium carbonate in dimethylformamide (DMF) to introduce the chlorobenzyl group.
Formation of the isoindole ring: The final step involves the formation of the isoindole ring with a nitro group, which can be achieved through a series of cyclization and nitration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Cesium carbonate in DMF.
Reduction: Tin(II) chloride in hydrochloric acid.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different substituents replacing bromine or chlorine.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antiviral, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific biological target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H10BrClN4O4 |
|---|---|
Molekulargewicht |
461.7 g/mol |
IUPAC-Name |
2-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrClN4O4/c19-13-9-22(8-10-4-6-11(20)7-5-10)21-16(13)23-17(25)12-2-1-3-14(24(27)28)15(12)18(23)26/h1-7,9H,8H2 |
InChI-Schlüssel |
PTZYOUAIWXNIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=NN(C=C3Br)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide](/img/structure/B14930209.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930217.png)
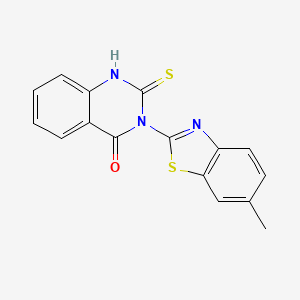
![Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B14930228.png)
![5-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930231.png)
![1-(2-chlorobenzyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B14930239.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)
